4(1H)-Quinazolinone, 2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-
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Overview
Description
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative with a mercapto group at the second position and a hydroxypropyl group at the third position. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-mercaptoquinazolin-4(3H)-one.
Alkylation: The mercapto group at the second position is alkylated using 2-bromo-1-propanol under basic conditions to introduce the hydroxypropyl group.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The quinazolinone ring can be reduced under specific conditions.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxypropyl group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(2-hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptoquinazolin-4(3H)-one: Lacks the hydroxypropyl group.
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one: Has a shorter hydroxyalkyl chain.
Uniqueness
3-(2-Hydroxypropyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both the hydroxypropyl and mercapto groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C11H12N2O2S |
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Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-(2-hydroxypropyl)-2-sulfanylidene-4aH-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-7(14)6-13-10(15)8-4-2-3-5-9(8)12-11(13)16/h2-5,7-8,14H,6H2,1H3 |
InChI Key |
MGLCNCGNRBTYFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C2C=CC=CC2=NC1=S)O |
Origin of Product |
United States |
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